molecular formula C13H16F3N5 B502268 1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE

Cat. No.: B502268
M. Wt: 299.29g/mol
InChI Key: UGVJJJDSDNXKJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is a chemical compound that features a tetrazole ring substituted with a butyl group and a benzyl group containing a trifluoromethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE typically involves multiple steps, starting from readily available precursors. One common method includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a cycloaddition reaction between an azide and a nitrile.

    Introduction of the Butyl Group: The butyl group can be introduced through an alkylation reaction using butyl halides under basic conditions.

    Attachment of the Benzyl Group: The benzyl group with a trifluoromethyl substituent can be attached via a nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl position.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.

    Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or unique electronic characteristics.

Mechanism of Action

The mechanism of action of 1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with lipid membranes or hydrophobic pockets in proteins. The tetrazole ring can participate in hydrogen bonding and other interactions, contributing to the compound’s overall activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-BUTYL-N-{[2-(TRIFLUOROMETHYL)PHENYL]METHYL}-1,2,3,4-TETRAZOL-5-AMINE is unique due to its combination of a tetrazole ring and a trifluoromethyl-substituted benzyl group. This combination imparts specific chemical and physical properties that can be leveraged in various applications, distinguishing it from other similar compounds.

Properties

Molecular Formula

C13H16F3N5

Molecular Weight

299.29g/mol

IUPAC Name

1-butyl-N-[[2-(trifluoromethyl)phenyl]methyl]tetrazol-5-amine

InChI

InChI=1S/C13H16F3N5/c1-2-3-8-21-12(18-19-20-21)17-9-10-6-4-5-7-11(10)13(14,15)16/h4-7H,2-3,8-9H2,1H3,(H,17,18,20)

InChI Key

UGVJJJDSDNXKJS-UHFFFAOYSA-N

SMILES

CCCCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F

Canonical SMILES

CCCCN1C(=NN=N1)NCC2=CC=CC=C2C(F)(F)F

Origin of Product

United States

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